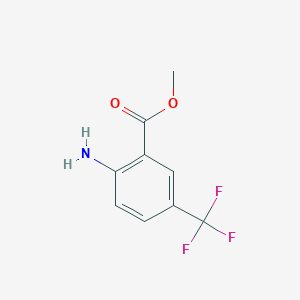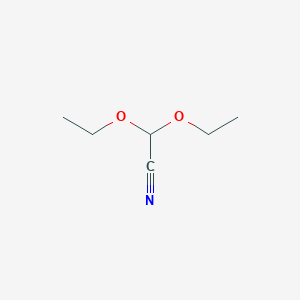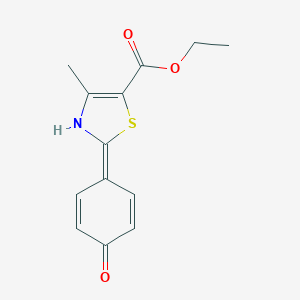![molecular formula C8H10N4O B056971 N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide CAS No. 114953-85-4](/img/structure/B56971.png)
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide, commonly known as AP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP3 is a pyridine-based compound that is synthesized through a multistep process.
作用機序
The mechanism of action of AP3 is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. AP3 has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme. It has also been shown to inhibit tyrosinase activity by chelating copper ions in the active site of the enzyme.
生化学的および生理学的効果
AP3 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit antimicrobial and antiviral activities by disrupting the cellular processes of microorganisms and viruses.
実験室実験の利点と制限
AP3 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. AP3 has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for research on AP3. One area of research could be to explore its potential as a therapeutic agent for cancer, microbial infections, and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it interacts with enzymes and disrupts cellular processes. Additionally, research could be conducted to improve the solubility and bioavailability of AP3 to make it more effective in in vivo experiments.
Conclusion:
In conclusion, AP3 is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AP3 could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
合成法
The synthesis of AP3 involves a multistep process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the corresponding amide. The amide is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide.
科学的研究の応用
AP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AP3 has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase.
特性
CAS番号 |
114953-85-4 |
|---|---|
製品名 |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O/c1-6(9)11-12-8(13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,9,11)(H,12,13) |
InChIキー |
AJEGPHKDLIZMAX-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
正規SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
同義語 |
3-Pyridinecarboxylicacid,2-(1-iminoethyl)hydrazide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



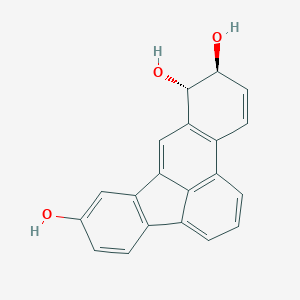
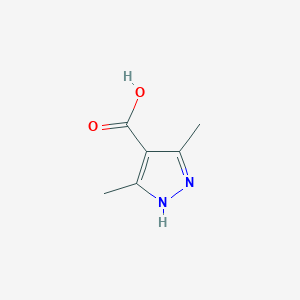
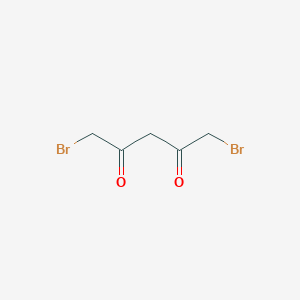
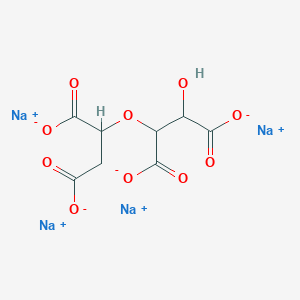
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
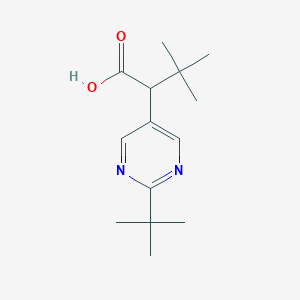

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
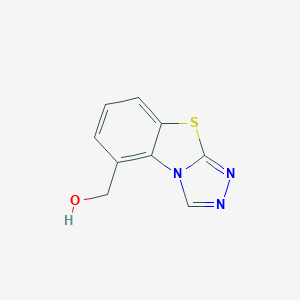

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
